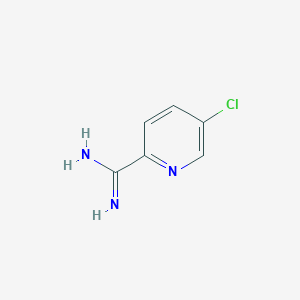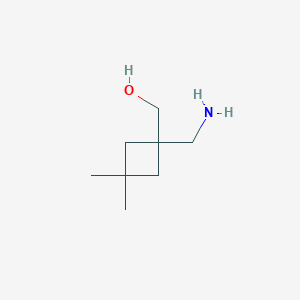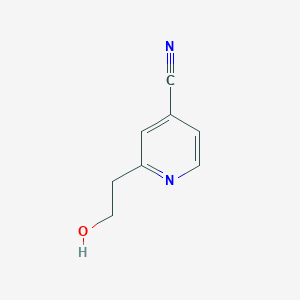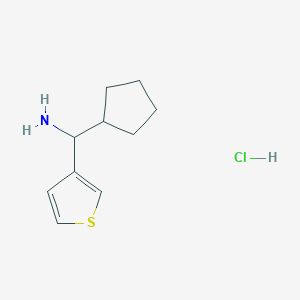
Cyclopentyl(thiophen-3-yl)methanamine hydrochloride
Descripción general
Descripción
Cyclopentyl(thiophen-3-yl)methanamine hydrochloride is a chemical compound with the IUPAC name cyclopentyl (thiophen-2-yl)methanamine hydrochloride . It has a molecular weight of 217.76 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Cyclopentyl(thiophen-3-yl)methanamine hydrochloride is1S/C10H15NS.ClH/c11-10 (8-4-1-2-5-8)9-6-3-7-12-9;/h3,6-8,10H,1-2,4-5,11H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Cyclopentyl(thiophen-3-yl)methanamine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 217.76 .Aplicaciones Científicas De Investigación
Metabolism and Detectability Studies
Cyclopentyl(thiophen-3-yl)methanamine hydrochloride shares structural similarities with 2-Methiopropamine (2-MPA), a thiophene analogue of methamphetamine. Studies on 2-MPA have focused on its metabolism and detectability in both rat and human urine, identifying major metabolic pathways such as N-demethylation, hydroxylation at the side chain and thiophene ring, followed by glucuronidation and/or sulfation. These studies are crucial for understanding the pharmacokinetics and toxicology of related compounds, and for developing methods to detect their use in drug screening protocols (Welter et al., 2013).
Material Science and Pharmaceuticals
Substituted thiophenes, which are structurally related to cyclopentyl(thiophen-3-yl)methanamine hydrochloride, have shown a wide spectrum of biological activities and applications in material science. They have been utilized in the development of thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells, highlighting the compound's potential in various technological advancements (Nagaraju et al., 2018).
Sensitization of Luminescence in Lanthanide Complexes
Thiophenyl-derivatized nitrobenzoic acid ligands, which bear resemblance in their thiophene components to cyclopentyl(thiophen-3-yl)methanamine hydrochloride, have been explored as potential sensitizers for Eu(III) and Tb(III) luminescence. This research opens up possibilities for the application of such compounds in the development of luminescent materials, with potential uses in bioimaging, sensors, and light-emitting devices (Viswanathan & Bettencourt-Dias, 2006).
Anticancer Activities
The structural framework of cyclopentyl(thiophen-3-yl)methanamine hydrochloride is conducive to modification and functionalization, which can lead to the synthesis of derivatives with potential biological activities. For instance, the synthesis of thiophene-quinoline derivatives and their evaluation for anticancer activity showcases the therapeutic potential of such compounds. This research indicates the possibility of developing new anticancer agents based on the structural motif of cyclopentyl(thiophen-3-yl)methanamine hydrochloride (Othman et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
cyclopentyl(thiophen-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c11-10(8-3-1-2-4-8)9-5-6-12-7-9;/h5-8,10H,1-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQBIRAGLNTDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CSC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(thiophen-3-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



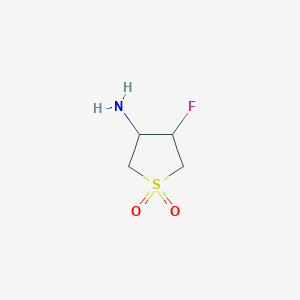
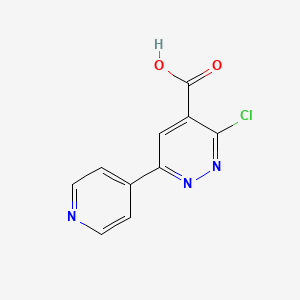
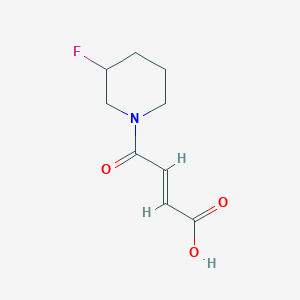
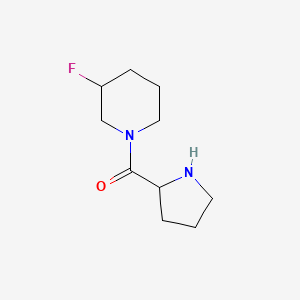
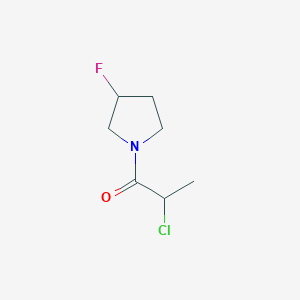
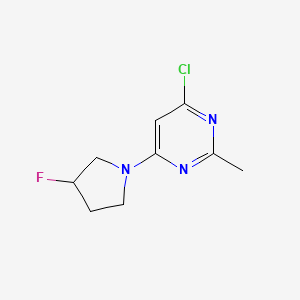
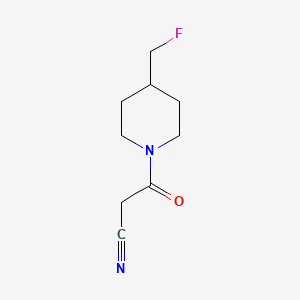
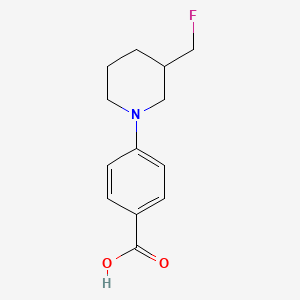
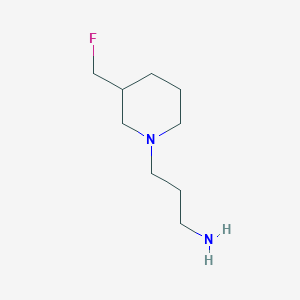
![4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1489321.png)
